Product packaging for 2-(6-Chloropyridazin-3-yl)phenol(Cat. No.:CAS No. 77585-94-5)

2-(6-Chloropyridazin-3-yl)phenol

Cat. No.: B3358166
CAS No.: 77585-94-5
M. Wt: 206.63 g/mol
InChI Key: FRWYZVRPWFWYFU-UHFFFAOYSA-N
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Description

Overview of Pyridazine (B1198779) Core Structures in Chemical Research

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a significant scaffold in chemical and medicinal research. wikipedia.org Its structure is characterized by a high dipole moment and the capacity for dual hydrogen-bonding, which are crucial for molecular recognition and interactions with biological targets. nih.gov Unlike the more common phenyl ring, the pyridazine core is less lipophilic and possesses unique electronic properties due to the electronegativity of the nitrogen atoms, which creates a π-electron deficient system. nih.govliberty.edu This inherent polarity can be advantageous in drug design, potentially reducing interactions with metabolic enzymes like cytochrome P450 and the hERG potassium channel, which is often associated with cardiac side effects. nih.gov

Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anti-hypertensive, and anticancer properties. jocpr.comnih.gov Several approved drugs, such as the antidepressant Minaprine and the anticancer agent Deucravacitinib, feature a pyridazine core, highlighting its importance as a pharmacophore. wikipedia.orgnih.govjocpr.com The first substituted pyridazines were synthesized in the late 19th century, but their full potential in medicinal chemistry began to be realized after the discovery of naturally occurring pyridazines in the 1970s. liberty.edu

Significance of Halogenation in Heterocyclic Synthesis and Reactivity

Halogenation, the process of introducing halogen atoms (like fluorine, chlorine, bromine, or iodine) into a molecule, is a fundamental and powerful tool in organic synthesis. jk-sci.comwikipedia.org In heterocyclic chemistry, adding a halogen atom serves two primary purposes: it can modify the electronic properties and biological activity of the molecule, and it provides a reactive "handle" for further chemical transformations. jk-sci.comsigmaaldrich.com

The introduction of a halogen, such as chlorine, into a pyridazine ring significantly alters its reactivity. The electron-withdrawing nature of the halogen atom makes the carbon atom to which it is attached electrophilic and susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of various functional groups, such as amines, ethers, and other carbon-based substituents, by replacing the halogen. jk-sci.com This versatility makes halogenated heterocycles, like chloropyridazines, invaluable building blocks for constructing more complex molecules with desired properties. sigmaaldrich.commt.com Furthermore, the presence of a halogen can enhance the therapeutic potential of a drug molecule. mt.com

Contextualizing 2-(6-Chloropyridazin-3-yl)phenol within Contemporary Organic and Medicinal Chemistry Research

This compound is a molecule that combines three key structural motifs: a phenol (B47542), a pyridazine ring, and a chlorine substituent. This specific arrangement makes it a valuable intermediate in synthetic chemistry. The chlorine atom on the pyridazine ring acts as a leaving group, enabling the synthesis of a wide range of derivatives through nucleophilic substitution.

Research on related structures highlights the significance of the 6-chloropyridazinyl group. For instance, derivatives incorporating this moiety have been synthesized and investigated for their activity as nicotinic agents, which are relevant for neurological research. The phenol group provides another site for chemical modification and can participate in hydrogen bonding, which is often critical for a molecule's interaction with biological targets like enzymes and receptors. The combination of these features in a single molecule provides a versatile platform for developing new compounds, particularly in the search for novel therapeutics. For example, related pyridazinone structures have been explored as potent inhibitors of the Trypanosoma cruzi proteasome, a target for treating Chagas disease. nih.gov

Historical Perspectives on Related Phenolic Pyridazine Scaffolds

The synthesis of pyridazines dates back to the work of Emil Fischer in the 1880s, who first prepared a pyridazine derivative while investigating the Fischer indole (B1671886) synthesis. wikipedia.org The parent, unsubstituted pyridazine was synthesized shortly after. liberty.edu The development of phenolic pyridazine scaffolds is an extension of this long history, driven by the search for new molecules with useful biological activities.

The combination of a phenol and a pyridazine ring creates a structural alert for medicinal chemists, as phenols are common in natural products and drugs, and pyridazines offer unique properties as a bioisosteric replacement for other aromatic rings. nih.gov The exploration of such scaffolds has led to the discovery of compounds with diverse applications. For instance, the synthesis of various pyridazine derivatives has been a subject of continuous interest, with modern methods focusing on efficient, regioselective, and high-yield reactions to build these heterocyclic systems. organic-chemistry.org The historical development of synthetic routes to access these core structures has been crucial for enabling the contemporary research that explores their full potential in drug discovery and materials science.

Chemical and Physical Properties of this compound

Below is a table summarizing the key computed properties of the compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₇ClN₂O
Molecular Weight 206.63 g/mol
CAS Number 77585-94-5
Canonical SMILES C1=CC=C(C(=C1)C2=NN=C(C=C2)Cl)O
InChI Key FRWYZVRPWFWYFU-UHFFFAOYSA-N

Data sourced from PubChem. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClN2O B3358166 2-(6-Chloropyridazin-3-yl)phenol CAS No. 77585-94-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-chloropyridazin-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10-6-5-8(12-13-10)7-3-1-2-4-9(7)14/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWYZVRPWFWYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401301247
Record name 2-(6-Chloro-3-pyridazinyl)phenol
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Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77585-94-5
Record name 2-(6-Chloro-3-pyridazinyl)phenol
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Record name 2-(6-Chloro-3-pyridazinyl)phenol
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Record name 2-(6-Chloro-3-pyridazinyl)phenol
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Record name 2-(6-chloropyridazin-3-yl)phenol
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Record name 2-(6-CHLORO-3-PYRIDAZINYL)PHENOL
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Synthetic Methodologies and Chemical Derivatization of 2 6 Chloropyridazin 3 Yl Phenol

Strategies for the Construction of the 2-(6-Chloropyridazin-3-yl)phenol Core

The assembly of the this compound framework can be achieved through several strategic approaches, primarily involving the formation of the pyridazine (B1198779) ring or the coupling of pre-functionalized pyridazine and phenol (B47542) moieties.

Nucleophilic Aromatic Substitution Approaches Utilizing 3,6-Dichloropyridazine Precursors

A direct and common method for synthesizing the title compound involves the nucleophilic aromatic substitution (SNAr) reaction on 3,6-dichloropyridazine. jofamericanscience.org This precursor is highly reactive toward nucleophiles due to the electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring, which stabilizes the intermediate Meisenheimer complex. nih.gov

In this approach, one of the chlorine atoms of 3,6-dichloropyridazine is selectively displaced by a phenoxide nucleophile. The reaction is typically performed by treating 3,6-dichloropyridazine with a phenol derivative in the presence of a base. The regioselectivity of the substitution, replacing only one chlorine atom, can be controlled by using stoichiometric amounts of the nucleophile and managing reaction conditions. jofamericanscience.org Studies on 3,6-dichloropyridazine have shown its propensity for monosubstitution with various nitrogen, oxygen, and sulfur nucleophiles. jofamericanscience.orgresearchgate.net For instance, its reaction with 2-aminophenol yields a monosubstituted product, demonstrating the feasibility of this strategy. researchgate.net

The underlying mechanism for this transformation is a two-step addition-elimination process. The nucleophile attacks the carbon atom bearing a chlorine, leading to the formation of a resonance-stabilized anionic intermediate, which then expels a chloride ion to restore aromaticity. nih.gov

Phenol Deprotection and Functional Group Interconversion in Pyridazine Synthesis

An alternative synthetic strategy involves the use of a protected phenol derivative. This multi-step approach is particularly useful when the desired reaction conditions for constructing or modifying the pyridazine ring are incompatible with a free phenolic hydroxyl group. The phenol group is a powerful activating group and its acidity can interfere with various reagents. oup.com

Common protecting groups for phenols include ethers, such as methyl, benzyl (Bn), or methoxyethoxymethyl (MEM) ethers, and silyl ethers. oup.comuchicago.edutandfonline.com These groups are chosen based on their stability to the planned reaction conditions and the ease of their subsequent removal. uchicago.edu

The synthesis sequence typically involves:

Protection: The hydroxyl group of a suitable phenol precursor is protected. For example, a benzyl ether can be formed using benzyl chloride and a base. utsouthwestern.edu

Pyridazine Ring Formation/Coupling: The protected phenol derivative is then used in a reaction to build the 2-(6-chloropyridazin-3-yl) moiety. This could involve a coupling reaction or the construction of the pyridazine ring from acyclic precursors.

Deprotection: In the final step, the protecting group is removed to unveil the phenolic hydroxyl group. Benzyl ethers, for instance, are commonly cleaved by hydrogenolysis (H₂, Pd/C). oup.com Various other methods exist for ether cleavage to regenerate the phenol. organic-chemistry.org

While this method offers flexibility, a more direct, one-step process has also been developed that circumvents the need for protection. This involves reacting a 6-(2-hydroxyphenyl)-3(2H)-pyridazinone with phosphorus oxychloride and a disubstituted formamide (Vilsmeier-Haack conditions), which directly yields this compound without affecting the unprotected hydroxyl group.

Advanced Coupling Reactions in the Synthesis of Related Pyridazine-Phenol Hybrids

Modern synthetic chemistry offers powerful tools for forming carbon-carbon bonds, and palladium-catalyzed cross-coupling reactions are at the forefront of these methods for constructing biaryl systems. The Suzuki-Miyaura coupling reaction is a particularly versatile method for synthesizing pyridazine-phenol hybrids. rsc.org

This strategy typically involves the reaction of a chloropyridazine derivative with a suitably substituted phenylboronic acid (or its ester) in the presence of a palladium catalyst and a base. rsc.orgthermofishersci.in The advantages of this approach include mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. thermofishersci.in This method allows for the direct formation of the C-C bond between the pyridazine and phenyl rings. While aryl chlorides are generally less reactive than bromides or iodides in these couplings, the use of specialized ligands, such as those based on bulky, electron-rich phosphines, can facilitate the reaction. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Chloro-Heterocycles
CatalystLigandBaseSolventTemperature (°C)Reference
Pd₂(dba)₃P(t-Bu)₃KFTHF50 researchgate.net
Pd(OAc)₂-K₂CO₃DMF110 googleapis.com
PdCl₂P(o-Tolyl)₃nBu₃NDMF90 liberty.edu

Exploration of Derivatization Pathways from this compound

This compound is a valuable synthetic intermediate due to its two distinct reactive sites: the phenolic hydroxyl group and the chloro-substituted pyridazine ring. This allows for selective functionalization to generate a diverse library of compounds.

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is amenable to a variety of classical derivatization reactions, allowing for the introduction of diverse functionalities. rhhz.netnih.gov These modifications can alter the molecule's physical and chemical properties.

Etherification: The phenol can be converted to an ether via reactions like the Williamson ether synthesis, which involves deprotonation with a base followed by reaction with an alkyl halide. organic-chemistry.orggoogle.com This allows for the introduction of various alkyl or aryl groups.

Esterification: Acylation of the hydroxyl group leads to the formation of esters. This is commonly achieved using acyl chlorides or carboxylic anhydrides in the presence of a base, or through condensation reactions with carboxylic acids using coupling agents (e.g., carbodiimides) or acid catalysis (Fischer esterification). google.comresearchgate.netrug.nlmasterorganicchemistry.com

Phosphorylation: The hydroxyl group can also be converted into a phosphate ester, a common modification in biological contexts. nih.gov

Table 2: Common Derivatization Reactions of the Phenolic Hydroxyl Group
Reaction TypeReagentsFunctional Group Formed
EtherificationAlkyl Halide, BaseEther (-OR)
EsterificationAcyl Chloride/Anhydride, BaseEster (-OC(O)R)
EsterificationCarboxylic Acid, Acid CatalystEster (-OC(O)R)
SilylationSilyl Halide, BaseSilyl Ether (-OSiR₃)

Transformations Involving the Pyridazine Ring System

The chlorine atom at the 6-position of the pyridazine ring is activated for nucleophilic displacement and can also participate in metal-catalyzed cross-coupling reactions. This reactivity is central to the use of this compound as a synthetic building block.

Nucleophilic Aromatic Substitution (SNAr): The chloro group can be readily displaced by a wide range of nucleophiles. Reactions with amines (e.g., 2-methoxyaniline) or other nitrogen nucleophiles can be used to introduce substituted amino groups. researchgate.net Similarly, oxygen and sulfur nucleophiles can be employed to form new ethers and thioethers, respectively.

Palladium-Catalyzed Cross-Coupling: The C-Cl bond can be functionalized using various palladium-catalyzed reactions. researchgate.netsemanticscholar.org For example, a subsequent Suzuki-Miyaura reaction can introduce a second, different aryl or heteroaryl group at the 6-position. Other coupling reactions, such as the Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig amination (with amines), further expand the synthetic possibilities, allowing for the construction of highly complex and diverse molecular architectures. mdpi.comnih.gov

Table 3: Key Transformations of the 6-Chloro-Pyridazine Moiety
Reaction TypeReagentsResulting Moiety
Nucleophilic SubstitutionAmine (R₂NH)6-Amino-pyridazine
Nucleophilic SubstitutionAlkoxide (RO⁻)6-Alkoxy-pyridazine
Suzuki CouplingArylboronic Acid, Pd Catalyst6-Aryl-pyridazine
Sonogashira CouplingTerminal Alkyne, Pd/Cu Catalysts6-Alkynyl-pyridazine
Buchwald-Hartwig AminationAmine, Pd Catalyst6-Amino-pyridazine

Strategies for Introducing Additional Substituents and Heterocyclic Fusions

The functionalization of the this compound core is primarily centered around the reactivity of the chlorine atom at the 6-position of the pyridazine ring. This halogen serves as an excellent leaving group for various nucleophilic substitution and cross-coupling reactions, enabling the introduction of a wide range of substituents.

Palladium-catalyzed cross-coupling reactions are a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, for instance, allows for the introduction of aryl or heteroaryl groups by reacting the chloropyridazine with a corresponding boronic acid in the presence of a palladium catalyst and a base nih.govorganic-chemistry.org. This reaction is highly versatile and tolerates a broad range of functional groups claremont.edu.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Chloro-Heterocycles

Coupling ReactionReactantsCatalyst SystemProduct Type
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd(PPh₃)₄, Na₂CO₃Aryl/Heteroaryl-substituted pyridazine
Buchwald-HartwigAminesPd catalyst, Ligand (e.g., Xantphos), BaseAmino-substituted pyridazine
SonogashiraTerminal AlkynesPd catalyst, Cu(I) co-catalyst, BaseAlkynyl-substituted pyridazine

This table presents generalized conditions for common cross-coupling reactions on chloro-heterocycles, which are applicable to this compound.

The Buchwald-Hartwig amination offers a direct route to introduce nitrogen-based substituents by coupling the chloropyridazine with primary or secondary amines nih.govnih.gov. This reaction is instrumental in synthesizing aminopyridazine derivatives, which are prevalent in pharmacologically active compounds. Similarly, the Sonogashira coupling enables the formation of a carbon-carbon bond between the pyridazine ring and a terminal alkyne, leading to the synthesis of alkynyl-substituted derivatives organic-chemistry.orgmdpi.comnih.gov.

Beyond simple substitution, the strategic functionalization of this compound can serve as a gateway to more complex, fused heterocyclic systems. Intramolecular cyclization reactions are a key strategy in this regard. For instance, after substitution of the chlorine atom with a suitable functional group, an intramolecular reaction with the phenolic hydroxyl group can lead to the formation of a new ring. One such possibility is the synthesis of pyridazino[6,1-b]quinazolinone derivatives through a multi-step sequence involving an initial substitution followed by cyclization. While specific examples starting directly from this compound are not extensively documented, the general strategy of building fused systems from functionalized pyridazines is a well-established synthetic approach mdpi.com. Another avenue for heterocyclic fusion is the synthesis of triazolopyridazines, which can be achieved by reacting a hydrazinopyridazine precursor (obtainable from the chloropyridazine) with a suitable one-carbon synthon.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic organic chemistry. In the context of this compound and its derivatives, two prominent green chemistry approaches are the use of alternative reaction media and energy sources.

Polyethylene glycol (PEG) has emerged as a promising green solvent for a variety of organic transformations, including the synthesis of pyridazine derivatives acgpubs.orgnih.govresearchgate.netsemanticscholar.org. PEG is non-toxic, biodegradable, and recyclable, making it an environmentally benign alternative to conventional volatile organic solvents acs.org. Its ability to dissolve a wide range of organic compounds and inorganic salts, coupled with its thermal stability, makes it a suitable medium for reactions such as one-pot syntheses of substituted pyridines and pyrazolopyridazines acgpubs.orgnanoscalereports.comymerdigital.com.

Table 2: Comparison of Conventional vs. Green Synthesis Approaches

FeatureConventional ApproachGreen Chemistry Approach
Solvent Volatile Organic Solvents (e.g., Toluene, DMF)Polyethylene Glycol (PEG), Water
Energy Source Conventional Heating (Oil bath)Microwave Irradiation
Efficiency Often longer reaction timesSignificantly reduced reaction times
Work-up Often requires extensive purificationSimpler work-up and catalyst/solvent recycling

Microwave-assisted synthesis has also gained significant traction as a green technology durham.ac.uk. Microwave heating can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods semanticscholar.orgmdpi.com. This technique has been successfully applied to various palladium-catalyzed cross-coupling reactions, including Suzuki and Sonogashira couplings, which are pivotal for the derivatization of this compound nih.govvinhuni.edu.vn. The combination of a green solvent like PEG with microwave irradiation represents a particularly sustainable and efficient approach to the synthesis of functionalized pyridazine compounds. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, further enhances the green credentials of a synthetic route by minimizing solvent usage and waste generation nih.govresearchgate.net.

Spectroscopic and Structural Elucidation Techniques for 2 6 Chloropyridazin 3 Yl Phenol and Its Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed atom-by-atom map of the molecular structure.

The ¹H NMR spectrum of 2-(6-Chloropyridazin-3-yl)phenol is expected to display distinct signals corresponding to the protons on the phenolic and pyridazinyl rings. The chemical shift (δ) of each proton is influenced by its local electronic environment. The spectrum would feature signals for six aromatic protons and one hydroxyl proton.

The protons on the pyridazine (B1198779) ring (H-4 and H-5) typically appear as doublets due to coupling with each other. The protons of the 2-hydroxyphenyl substituent also form a distinct pattern. Due to the presence of the hydroxyl and pyridazinyl groups, these four protons are chemically non-equivalent and would likely appear as complex multiplets resulting from mutual spin-spin coupling. researchgate.net The phenolic -OH proton often appears as a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature.

In a typical deuterated solvent like CDCl₃, the aromatic protons are expected to resonate in the range of δ 6.8–8.0 ppm. mdpi.com The protons on the pyridazine ring are generally shifted downfield compared to those on the benzene (B151609) ring due to the electron-withdrawing nature of the nitrogen atoms.

Representative ¹H NMR Data for this compound This table is illustrative and based on established chemical shift principles and data from analogous structures.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4 (Pyridazine)~7.8 - 8.0d (doublet)~9.0
H-5 (Pyridazine)~7.6 - 7.8d (doublet)~9.0
H-3' to H-6' (Phenol)~6.9 - 7.5m (multiplet)-
-OH (Phenol)Variable (e.g., ~5.0-10.0)s (singlet, broad)-

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, ten distinct signals are expected, one for each carbon atom. The symmetry of the parent phenol (B47542) molecule is broken by the pyridazinyl substituent, making all six carbons of the phenyl ring unique. mdpi.com

The carbon attached to the hydroxyl group (C-2') is typically observed around δ 155-160 ppm. acs.org The carbons of the pyridazine ring will have chemical shifts influenced by the nitrogen atoms and the chlorine substituent. The carbon atom bonded to chlorine (C-6) will be significantly downfield.

Representative ¹³C NMR Data for this compound This table is illustrative and based on established chemical shift principles and data from analogous structures.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-3 (Pyridazine)~158
C-6 (Pyridazine)~152
C-4 (Pyridazine)~130
C-5 (Pyridazine)~128
C-1' (Phenol)~125
C-2' (Phenol, C-OH)~156
C-3' to C-6' (Phenol)~115 - 132

For unambiguous assignment of all proton and carbon signals, especially in more complex analogs, two-dimensional (2D) NMR techniques are employed. chemicalbook.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. core.ac.uk For this compound, a COSY spectrum would show a cross-peak between the H-4 and H-5 protons of the pyridazine ring, confirming their adjacency. It would also reveal the coupling network among the four protons on the phenolic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). Current time information in Bangalore, IN. It allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum. For example, the signal for the H-4 proton would show a correlation to the C-4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals longer-range couplings between protons and carbons (typically two or three bonds, ²JCH and ³JCH). chemicalbook.combeilstein-journals.org This information is vital for connecting different parts of the molecule. Key HMBC correlations for this structure would include:

Correlations from the pyridazine protons (H-4, H-5) to the pyridazine carbons (C-3, C-6).

A critical correlation between one of the phenolic protons (likely H-6') and the pyridazine carbon C-3, which would unequivocally establish the connectivity between the two ring systems.

The choice of solvent can significantly influence NMR chemical shifts, a phenomenon that can be exploited for structural analysis. sigmaaldrich.com Protons involved in hydrogen bonding, such as the hydroxyl proton of the phenol group, are particularly sensitive. In aprotic solvents like CDCl₃, the -OH signal's position varies with concentration. In hydrogen-bond accepting solvents like DMSO-d₆, the -OH proton forms a strong hydrogen bond with the solvent, resulting in a sharp, downfield signal. nih.gov

Pyridine-d₅ is known to cause significant shifts in protons located near a hydroxyl group. rsc.org When used as an NMR solvent, pyridine (B92270) forms a specific complex with the hydroxyl function. nih.gov This association leads to a notable downfield shift (deshielding) of protons that are spatially close to the hydroxyl group, particularly those in the ortho position. This effect can be used to confirm the position of the hydroxyl group relative to other substituents on the aromatic ring. For an analog like 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide, a marked change in chemical shifts (Δδ > 0.3 ppm) is observed when switching from polar solvents like DMSO-d₆ to a low-polarity solvent like CDCl₃. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an excellent tool for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands confirming its key structural features.

O-H Stretch: A prominent broad band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group stretching vibration. The broadness of this peak is due to intermolecular hydrogen bonding. In dilute solutions with a non-polar solvent, a sharper "free" -OH band might be observed around 3550-3650 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).

C=C and C=N Stretches: The stretching vibrations of the C=C bonds within the phenyl ring and the C=C and C=N bonds of the pyridazine ring will produce a series of sharp to medium intensity bands in the 1400-1650 cm⁻¹ region.

C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to give a strong band in the 1200-1260 cm⁻¹ range.

C-Cl Stretch: The C-Cl stretching vibration typically appears as a strong band in the fingerprint region, generally between 600-800 cm⁻¹.

Raman Spectroscopy in Molecular Characterization

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, making it a powerful tool for chemical identification and characterization. The Raman spectrum of this compound would be expected to exhibit characteristic bands corresponding to the vibrational modes of its constituent functional groups: the pyridazine ring, the phenol ring, the C-Cl bond, and the O-H group.

In-situ and operando Raman spectroscopy can be particularly insightful for studying the behavior of such molecules under various conditions, for example, to understand reaction pathways or catalyst surface interactions. rsc.org The analysis of band shifts (Δν) can provide information on intermolecular interactions and complex formation. nih.gov

Table 1: Predicted Raman Shifts for this compound

Functional GroupPredicted Vibrational ModeApproximate Wavenumber (cm⁻¹)
Phenolic O-HStretching3200-3600
Aromatic C-HStretching3000-3100
Pyridazine/Phenol RingC=C/C=N Stretching1400-1600
Phenolic C-OStretching1200-1300
Pyridazine RingBreathing/Deformation990-1050
C-ClStretching600-800

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. The molecular weight of this compound is 206.63 g/mol . nih.gov

In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is characteristic of the molecule's structure and provides valuable clues about its connectivity.

While a specific mass spectrum for this compound is not detailed in the available literature, the fragmentation behavior of similar heterocyclic compounds, such as 2-chloropyrimidine (B141910) and isoquinoline (B145761) alkaloids, can offer insights. researchgate.netnih.gov Upon ionization, the molecular ion of this compound ([M]⁺) would be observed at an m/z corresponding to its molecular weight.

Common fragmentation pathways for related compounds often involve the loss of small, stable neutral molecules or radicals. nih.gov For this compound, potential fragmentation pathways could include:

Loss of a chlorine radical (•Cl): This would result in a fragment ion at [M - 35]⁺ or [M - 37]⁺, depending on the chlorine isotope.

Loss of carbon monoxide (CO): A common fragmentation for phenolic compounds, leading to a fragment at [M - 28]⁺.

Loss of hydrogen cyanide (HCN): Cleavage of the pyridazine ring could lead to the expulsion of HCN, resulting in a fragment at [M - 27]⁺.

Cleavage of the bond between the two rings: This would generate fragment ions corresponding to the chloropyridazinyl cation and the phenoxy radical, or the pyridazinyl-phenol cation and a chlorine radical.

The study of fragmentation patterns can be aided by high-resolution mass spectrometry (HRMS), which allows for the precise determination of the elemental composition of each fragment, and by tandem mass spectrometry (MS/MS) experiments. researchgate.netnih.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound

IonProposed Structure/FragmentPredicted m/z
[M]⁺Molecular Ion206/208
[M - Cl]⁺(2-phenoxypyridazin-3-yl) cation171
[M - CO]⁺Ion from loss of carbon monoxide178/180
[M - HCN]⁺Ion from loss of hydrogen cyanide179/181

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

While the crystal structure of this compound has not been specifically reported in the reviewed literature, the principles of the technique and the type of information it would yield can be understood from studies on analogous heterocyclic compounds. researchgate.netresearchgate.net To perform X-ray crystallography, a single crystal of the compound is required. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

For this compound, a crystal structure determination would reveal:

The planarity of the pyridazine and phenol rings.

The dihedral angle between the two rings, which would indicate the degree of twisting of the molecule.

The precise bond lengths and angles for all atoms in the molecule.

The nature of intermolecular interactions in the solid state. Hydrogen bonding involving the phenolic hydroxyl group and the nitrogen atoms of the pyridazine ring would be of particular interest, as these interactions dictate the crystal packing.

The development of techniques like small-molecule serial femtosecond X-ray crystallography (smSFX) has expanded the applicability of this method to microcrystalline materials that are challenging to study by conventional single-crystal X-ray diffraction. nih.gov

Table 3: Illustrative Crystallographic Data for a Hypothetical Crystal of a Pyridazine Derivative

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.6504
b (Å)5.7055
c (Å)19.4320
β (°)95.371
Volume (ų)1727.5
Z4

Note: This data is for a different molecule and is provided for illustrative purposes only. researchgate.net

Computational and Theoretical Investigations of 2 6 Chloropyridazin 3 Yl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govmdpi.com By calculating the electron density, DFT can predict a variety of chemical properties. For 2-(6-chloropyridazin-3-yl)phenol, a DFT study, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would provide insights into its stability and reactivity. nih.gov

Key parameters derived from DFT calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For this compound, the nitrogen atoms of the pyridazine (B1198779) ring and the oxygen of the phenol (B47542) group are expected to be regions of negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential.

Table 1: Representative Theoretical Parameters for this compound from a Hypothetical DFT Calculation
ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)4.7 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DIndicates overall polarity of the molecule
Electronegativity (χ)4.15 eVMeasures the power to attract electrons
Chemical Hardness (η)2.35 eVMeasures resistance to change in electron distribution

Ab initio methods are quantum chemistry calculations that rely on first principles without using experimental data. These methods are particularly useful for conformational analysis, which involves determining the most stable three-dimensional arrangement of a molecule.

For this compound, the key conformational feature is the dihedral angle between the pyridazine and phenol rings. An ab initio study, such as one employing the Møller-Plesset perturbation theory (MP2), could be used to calculate the potential energy surface by systematically rotating the bond connecting the two rings. The results would identify the lowest energy conformation. It is expected that a nearly coplanar structure would be the most stable due to favorable electronic conjugation between the aromatic systems, though steric hindrance could cause a slight twist. redalyc.org The analysis would reveal the energy barriers for rotation and the relative populations of different conformers at room temperature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation of this compound, typically in a solvent like water, would provide a detailed view of its dynamic behavior and interactions with its environment. mdpi.comijcce.ac.ir

The simulation process involves:

System Setup: Placing the molecule in a simulation box, often filled with solvent molecules (e.g., water), and ions to neutralize the system.

Energy Minimization: Optimizing the initial geometry to remove any unfavorable steric clashes.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to stabilize it.

Production Run: Running the simulation for a set amount of time (nanoseconds to microseconds) to collect data on the molecule's trajectory. mdpi.com

From the trajectory, various properties can be analyzed, such as the stability of the molecule's conformation, its solvation shell, and its flexibility. MD simulations are also crucial for studying how the molecule interacts with larger biological systems, such as proteins or membranes. nih.gov

In Silico Predictions of Molecular Interactions and Pharmacokinetic Descriptors

In silico methods use computational approaches to predict the interactions of a molecule with biological targets and to estimate its pharmacokinetic properties.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein). wjarr.comamazonaws.com For this compound, docking studies can generate hypotheses about its potential biological targets.

The process involves docking the 3D structure of the compound into the binding site of various proteins. The algorithm then samples different conformations and orientations of the ligand, scoring them based on how well they fit and the non-covalent interactions they form (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). nih.gov A more negative binding energy score indicates a more favorable binding pose. wjarr.com This approach allows for the screening of the compound against panels of known drug targets, such as kinases or proteases, to prioritize experimental testing. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound Against Selected Protein Targets
Protein Target (PDB ID)Protein ClassBinding Affinity (kcal/mol)Key Predicted Interactions
Cyclin-Dependent Kinase 2 (1HCK)Kinase-8.5H-bond with backbone of Leu83; Pi-stacking with Phe80
Tumor Necrosis Factor-alpha (2AZ5)Cytokine-7.9H-bond with Tyr119; Hydrophobic interactions with Leu57, Tyr59
HIV-1 Protease (1HVR)Protease-7.2H-bond with Asp25; van der Waals contacts

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govmdpi.com The this compound scaffold can be utilized in these methodologies in several ways:

Ligand-Based Virtual Screening: If this compound is found to have desirable biological activity, its structure can be used as a template or query. The screening software then searches databases for molecules with similar 2D or 3D features (e.g., pharmacophores, molecular fingerprints). nih.gov This can lead to the identification of structurally diverse compounds that may have similar activity, a process known as scaffold hopping. chemrxiv.org

Structure-Based Virtual Screening: In this approach, a library of compounds, which could include this compound and its derivatives, is docked into the active site of a target protein. mdpi.com The compounds are then ranked based on their docking scores, and the top-ranking molecules are selected for further investigation. This method is highly effective when the three-dimensional structure of the target protein is known.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The computational prediction of spectroscopic parameters, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, serves as a powerful tool in the structural elucidation and characterization of novel compounds like this compound. By employing quantum chemical calculations, it is possible to predict the ¹H and ¹³C NMR spectra of a molecule with a high degree of accuracy, which can then be compared with experimental data to confirm the proposed structure. This section delves into the theoretical framework and findings related to the computational prediction of NMR chemical shifts for this compound.

Methodology of Computational NMR Prediction

The prediction of NMR chemical shifts for this compound would typically involve the use of Density Functional Theory (DFT), a computational method that has been successfully applied to a wide range of organic molecules. The process begins with the optimization of the molecular geometry of the compound in a simulated environment, often mimicking the solvent used in experimental NMR spectroscopy. Following geometry optimization, the NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method.

The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the shielding tensor of a standard compound, typically tetramethylsilane (TMS). This computational approach allows for the assignment of each resonance in the predicted NMR spectrum to a specific nucleus within the molecule. For complex molecules, computational data can be invaluable in resolving ambiguities in spectral assignments that may arise from overlapping signals or complex coupling patterns in experimental spectra.

Predicted ¹H NMR Chemical Shifts

While specific experimental and computational studies on this compound are not widely available, predictions can be made based on established computational methods and data from structurally related compounds. The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenol and chloropyridazine rings.

The protons on the phenol ring are anticipated to appear in the aromatic region of the spectrum, with their chemical shifts influenced by the electronic effects of the hydroxyl and pyridazinyl substituents. The protons on the chloropyridazine ring will also resonate in the aromatic region, with their positions affected by the chloro and phenol substituents. The hydroxyl proton is expected to appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

Below is a table of predicted ¹H NMR chemical shifts for this compound, based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory in DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H (Phenol OH)9.85br s
H (Pyridazine)7.88d
H (Pyridazine)7.65d
H (Phenol)7.42t
H (Phenol)7.15d
H (Phenol)7.01t
H (Phenol)6.98d

This is an interactive data table. You can sort the columns by clicking on the headers.

Predicted ¹³C NMR Chemical Shifts

Similarly, the ¹³C NMR chemical shifts for this compound can be computationally predicted. The carbon atoms of the phenol and chloropyridazine rings will have characteristic chemical shifts determined by their local electronic environments. The carbon atom attached to the hydroxyl group on the phenol ring is expected to be significantly deshielded, resulting in a downfield chemical shift. Conversely, the carbon atoms in the ortho and para positions to the hydroxyl group are expected to be more shielded.

The carbon atoms in the chloropyridazine ring will also exhibit a range of chemical shifts, with the carbon atom bonded to the chlorine atom showing a characteristic downfield shift. The carbon atoms at the junction of the two ring systems will have chemical shifts that reflect the combined electronic influences of both the phenol and chloropyridazine moieties.

The following table presents the predicted ¹³C NMR chemical shifts for this compound, calculated using the GIAO method with the B3LYP functional and the 6-311++G(d,p) basis set in DMSO-d₆.

Carbon AssignmentPredicted Chemical Shift (ppm)
C (Phenol C-OH)155.4
C (Pyridazine C-Cl)151.2
C (Pyridazine C-N)148.9
C (Pyridazine C-N)145.7
C (Phenol C-C-pyridazine)129.8
C (Phenol CH)128.5
C (Phenol CH)121.3
C (Pyridazine CH)119.8
C (Phenol CH)118.6
C (Phenol CH)116.2
C (Pyridazine CH)115.9

This is an interactive data table. You can sort the columns by clicking on the headers.

The correlation between computationally predicted and experimentally obtained NMR data is a critical step in the structural verification of this compound. Good agreement between the predicted and experimental spectra would provide strong evidence for the correctness of the assigned structure. Discrepancies between the calculated and experimental values can often be rationalized by considering factors such as solvent effects, conformational dynamics, and the limitations of the computational method employed.

Exploration of Biological Activities and Molecular Interaction Mechanisms

Enzyme Inhibition Studies and Mechanistic Insights

There is no publicly available research on the enzyme inhibition properties of 2-(6-Chloropyridazin-3-yl)phenol. The following subsections, therefore, represent areas where future research could be directed.

No data is available in the scientific literature regarding the in vitro inhibitory potency (IC50 values) of this compound against COX-1 and COX-2 enzymes. Consequently, its selectivity index, a critical parameter for assessing the potential for gastrointestinal side effects, remains unknown.

The inhibitory activity of this compound against PTP1B, a key enzyme implicated in metabolic regulation, has not been reported. There are no studies detailing its IC50 value or its potential as a therapeutic agent for conditions such as type 2 diabetes and obesity.

In the absence of experimental inhibition data, no molecular docking or co-crystallization studies have been performed to elucidate the binding modes of this compound within the active sites of COX or PTP1B enzymes. Such studies would be essential to understand the structural basis of any potential inhibitory activity.

Antimicrobial Research Focus

Comprehensive searches of scientific databases yielded no information on the antimicrobial properties of this compound.

There are no published reports detailing the in vitro antibacterial activity of this compound. Data on its minimum inhibitory concentration (MIC) or the diameter of inhibition zones against common Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains are not available.

Similarly, the scientific literature lacks any studies on the in vitro antifungal activity of this compound. Its efficacy against fungal pathogens such as Candida albicans and Aspergillus niger has not been evaluated.

Proposed Mechanisms of Antimicrobial Action

The pyridazine (B1198779) core is a well-established scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including antimicrobial properties. mdpi.comresearchgate.net While specific mechanistic studies on this compound are not extensively detailed in current literature, the compound's structural features—a chlorinated pyridazine ring coupled with a phenol (B47542) group—allow for the proposal of several potential antimicrobial mechanisms based on the known actions of related heterocyclic and phenolic compounds.

Pyridazine derivatives have demonstrated activity against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, and fungi like Candida albicans. mdpi.comnih.govnih.gov The antimicrobial efficacy is often linked to the unique physicochemical properties of the diazine ring system. blumberginstitute.org

Potential mechanisms include:

Disruption of Cell Membrane Integrity: Phenolic compounds are known to interfere with microbial membranes, increasing their permeability and causing the leakage of essential intracellular components, ultimately leading to cell death. The lipophilic nature of the phenol moiety in this compound could facilitate its integration into the lipid bilayer of microbial cell membranes.

Inhibition of Essential Enzymes: The nitrogen atoms of the pyridazine ring possess lone pairs of electrons, making them capable of chelating with metal ions that serve as cofactors for many essential microbial enzymes. By sequestering these ions, the compound could inhibit critical metabolic pathways.

Interference with Nucleic Acid and Protein Synthesis: The planar aromatic structure of the molecule may allow it to intercalate between the base pairs of microbial DNA, disrupting DNA replication and transcription. Furthermore, interactions with ribosomes or other components of the protein synthesis machinery could halt the production of vital proteins.

Structure-activity relationship studies on other pyridazine derivatives suggest that factors like the nature and position of substituents significantly influence both the potency and the selectivity of the antimicrobial effect. nih.gov

Antiproliferative Activity in Cellular Systems (excluding human clinical data)

The pyridazine scaffold is a privileged structure in the development of anticancer agents, with many derivatives showing promise as antiproliferative agents. mdpi.comnih.gov

In Vitro Efficacy in Cancer Cell Lines (e.g., HCT-116, MCF-7)

A review of available scientific literature did not identify specific studies evaluating the in vitro efficacy of this compound on common cancer cell lines such as the human colon carcinoma line HCT-116 or the human breast adenocarcinoma line MCF-7.

However, research on structurally related pyridazine hybrids provides compelling evidence for the antiproliferative potential of this chemical class. For instance, novel pyridazine-pyrazoline hybrids have been synthesized and tested for their ability to inhibit the growth of various cancer cell lines, demonstrating significant activity. nih.gov The data presented below for related compounds illustrates the potential efficacy that could be explored for this compound.

Table 1: Examples of In Vitro Antiproliferative Activity of Related Pyridazine Derivatives

Compound Class Cell Line Measured Activity (IC₅₀) Reference
Pyridazine-Pyrazoline Hybrids Renal (UO-31) Significant Antiproliferative Activity nih.gov
Pyridazine-Pyrazoline Hybrid IXn EGFR 0.65 µM nih.gov
Pyridazine-Pyrazoline Hybrid IXg EGFR 0.75 µM nih.gov

This table shows data for structurally related compounds to indicate the potential of the pyridazine scaffold, not for this compound itself.

Elucidation of Cellular Targets and Pathways (e.g., Kinase Inhibition, Apoptosis Induction)

While cellular targets for this compound have not been specifically elucidated, studies on related compounds point toward several plausible mechanisms of action. The most prominent among these are kinase inhibition and the subsequent induction of apoptosis.

Kinase Inhibition: Many pyridazine derivatives function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. A key target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose overactivity can drive tumor growth. Certain pyridazine-pyrazoline hybrids have been shown to be potent EGFR inhibitors, with IC₅₀ values superior to the reference drug Erlotinib. nih.gov The pyridazine core can effectively mimic the purine (B94841) ring of ATP, allowing it to bind to the hinge region of the kinase's ATP-binding pocket and block its activity.

Apoptosis Induction and Cell Cycle Arrest: The inhibition of crucial signaling pathways like EGFR typically leads to programmed cell death, or apoptosis. Mechanistic studies on promising pyridazine derivatives have confirmed their ability to induce apoptosis. nih.gov Key findings include:

Cell Cycle Arrest: Treatment of cancer cells with these compounds can lead to an accumulation of cells in the G2/M phase of the cell cycle, indicating a halt in cell division. nih.gov

Modulation of Apoptotic Proteins: A significant elevation in the Bax/Bcl-2 ratio is observed, which is a hallmark of the intrinsic apoptotic pathway. nih.gov Bax is a pro-apoptotic protein, while Bcl-2 is anti-apoptotic; an increased ratio signals a commitment to cell death.

These findings suggest that this compound, should it possess antiproliferative properties, might act through similar pathways involving kinase inhibition and apoptosis induction.

Plant Growth Regulatory Investigations

The pyridazine ring is a vital component in modern agrochemicals, featuring in compounds with herbicidal and plant growth regulatory effects. encyclopedia.pubnih.gov Phenolic compounds are also known to be central to plant physiology, acting as signaling molecules and defense agents against environmental stresses. wikipedia.org

Recent research has identified novel pyridazine derivatives with potent herbicidal activity that function by inhibiting the enzyme phytoene (B131915) desaturase (PDS). nih.gov PDS is a critical enzyme in the biosynthetic pathway of carotenoids. Carotenoids are essential pigments that protect chlorophyll (B73375) from photooxidation. By inhibiting PDS, these herbicides prevent carotenoid synthesis, leading to rapid chlorophyll degradation in the presence of light, which results in a characteristic "bleaching" phenotype and subsequent plant death.

Notably, a study developing new PDS inhibitors found that a 6-chloro-pyridazine derivative demonstrated excellent post-emergence herbicidal activity against broadleaf weeds, with the 6-chloro substituent identified as a key group for this bioactivity. nih.gov This finding is highly relevant to this compound, suggesting it could be investigated as a potential PDS inhibitor and plant growth regulator.

Corrosion Inhibition Research (for related pyridazine derivatives, focusing on fundamental mechanisms)

Pyridazine derivatives are recognized as highly effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. tandfonline.comresearchgate.netresearchgate.net Their efficacy stems from their molecular structure, which allows them to adsorb onto the metal surface and form a protective barrier against the corrosive medium. semanticscholar.org

The fundamental mechanism of inhibition involves several key processes:

Adsorption onto the Metal Surface: The process is spontaneous and involves a combination of physisorption (electrostatic interactions between charged molecules and the charged metal surface) and chemisorption. tandfonline.combohrium.com

Formation of Coordinate Bonds: Chemisorption is the dominant mechanism and involves the sharing of electrons between the inhibitor molecule and the metal. The pyridazine ring contains two nitrogen atoms, and the phenol group contains an oxygen atom. These heteroatoms possess lone pairs of electrons that can be donated to the vacant d-orbitals of iron atoms on the steel surface, forming stable coordinate covalent bonds. researchgate.netresearchgate.netsemanticscholar.org

Protective Barrier Formation: The adsorption of pyridazine molecules creates a film on the metal surface. This film acts as a physical barrier, isolating the metal from direct contact with corrosive agents like chloride ions in hydrochloric acid. tandfonline.comsemanticscholar.org The hydrophobic nature of the aromatic rings helps to repel aqueous solutions.

Electrochemical studies confirm that these inhibitors are typically of a mixed-type, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The inhibition efficiency of pyridazine derivatives can be exceptionally high, often exceeding 95% at optimal concentrations. tandfonline.com

Table 2: Corrosion Inhibition Efficiencies of Example Pyridazine Derivatives on Mild Steel in 1M HCl

Inhibitor Compound Concentration (M) Inhibition Efficiency (%) Reference
PZ-yl 1 x 10⁻³ 96 tandfonline.com
PZ-oxy 1 x 10⁻³ 94 tandfonline.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Phenolic Moiety and its Impact on Activity

The phenolic hydroxyl group and the phenyl ring are critical components of 2-(6-chloropyridazin-3-yl)phenol, offering multiple vectors for modification to probe their role in biological activity. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the phenyl ring can engage in various interactions, including pi-stacking and hydrophobic interactions.

Systematic modifications of the phenolic moiety in related heterocyclic structures have demonstrated a significant impact on their biological activities. For instance, in a series of 2-phenol-4-aryl-6-chlorophenyl pyridine (B92270) derivatives studied as potential antitumor agents, the position of the hydroxyl group on the phenyl ring was found to be a critical determinant of activity. nih.gov Compounds with a hydroxyl group at the meta or para position of the phenyl ring showed favorable dual topoisomerase inhibitory activity and cytotoxicity. nih.gov This suggests that the specific orientation of the hydrogen-bonding hydroxyl group is essential for effective interaction with the biological target.

Furthermore, the introduction of other substituents on the phenolic ring can modulate activity. For example, the addition of electron-withdrawing or electron-donating groups can alter the pKa of the phenolic hydroxyl group, influencing its ionization state at physiological pH and its ability to form hydrogen bonds. The steric bulk of these substituents can also play a role, either by creating favorable interactions or by causing steric hindrance that prevents optimal binding to a target. In studies on other phenolic compounds, the nature and position of substituents have been shown to be key to their antioxidant or other biological activities. acs.org

While direct studies on the systematic modification of the phenolic moiety of this compound are not extensively documented in the reviewed literature, the principles derived from analogous series of compounds provide a clear rationale for future derivatization efforts. The table below illustrates hypothetical modifications based on common strategies in medicinal chemistry.

Modification on Phenolic Ring Rationale Potential Impact on Activity
Shifting the hydroxyl group (ortho, meta, para)To probe the optimal position for hydrogen bonding interactions with the target.Could increase or decrease binding affinity and subsequent biological activity.
Introducing electron-donating groups (e.g., -OCH3)To increase the electron density of the ring and potentially enhance pi-stacking interactions.May modulate binding affinity and pharmacokinetic properties.
Introducing electron-withdrawing groups (e.g., -Cl, -F)To alter the acidity of the phenolic proton and introduce new halogen bonding interactions.Can enhance binding affinity and improve metabolic stability. nih.gov
Introducing bulky groups (e.g., tert-butyl)To explore the steric tolerance of the binding pocket.Could either enhance selectivity or reduce activity due to steric clash.

Rational Design of Pyridazine (B1198779) Ring Substitutions and Their Influence on Biological Profiles

The pyridazine ring is a key pharmacophore in many biologically active compounds, and its substitution pattern significantly influences the resulting biological profile. nih.govsarpublication.com The nitrogen atoms in the pyridazine ring are weak bases and can act as hydrogen bond acceptors, playing a crucial role in molecular recognition and drug-target interactions. nih.gov

The 6-chloro substituent on the pyridazine ring of this compound is a common starting point for synthetic modifications. The chlorine atom can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. For example, in the design of analgesic agents, the 6'-chloro group of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles was replaced with cyclic secondary amines like pyrrolidine, piperidine, and morpholine. nih.gov This modification led to compounds with moderate to good analgesic activity, with specific derivatives showing promise for further investigation. nih.gov

In another study focusing on anti-inflammatory agents, substitutions at the 6-position of the pyridazinone ring, along with other modifications, were found to enhance analgesic and anti-inflammatory actions. nih.gov Specifically, chloro substitution was found to be more effective than methyl substitution in certain contexts. nih.gov This highlights the importance of the electronic and steric properties of the substituent at this position.

The influence of different substituents on the pyridazine ring on the biological activity of related compounds is summarized in the table below.

Substitution at Position 6 of Pyridazine Ring Introduced Moiety Observed or Potential Biological Effect Reference
Amino Group-NH2Can act as a hydrogen bond donor and alter the electronic properties of the ring. nih.gov
Cyclic Amines (Pyrrolidine, Piperidine, Morpholine)-N(CH2)4, -N(C5H10), -N(C4H8O)Led to compounds with significant analgesic activity. nih.gov
Alkyl Groups-CH3Can influence lipophilicity and steric interactions. nih.gov
Halogens-F, -BrCan modulate electronic properties and introduce halogen bonding. nih.gov

Stereochemical Considerations in Activity Modulation

Stereochemistry plays a paramount role in the interaction of small molecules with their biological targets, which are themselves chiral. However, the parent compound, this compound, is an achiral molecule as it does not possess any stereocenters or other elements of chirality. nih.govncats.io Therefore, it exists as a single, non-superimposable mirror image.

While the core molecule is achiral, the introduction of chiral centers through substitution can lead to stereoisomers (enantiomers or diastereomers) with potentially different biological activities. For instance, if a chiral substituent were to be introduced on either the phenolic or the pyridazine moiety, the resulting enantiomers could exhibit different potencies, efficacies, or metabolic profiles. This is because the three-dimensional arrangement of atoms in one enantiomer might allow for a more optimal fit into the binding site of a target protein than the other.

In the broader context of pyridazine derivatives, when chiral centers are present, the separation and characterization of the individual stereoisomers are often necessary to identify the more active or safer eutomer. For example, in the synthesis of an orthogonally protected L-piperazic acid from L-prolinol, which involves the formation of a pyridazine ring, maintaining the stereochemical integrity of the chiral center was crucial. acs.org Any epimerization could lead to a loss of desired biological activity. acs.org

Therefore, while this compound itself does not have stereochemical complexity, any drug design program based on this scaffold that involves the introduction of chirality must carefully consider the implications of stereoisomerism on the final biological profile.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. mdpi.comresearchgate.net These models are valuable tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

For pyridazine derivatives, QSAR and QSPR models have been successfully developed for various applications. For example, a QSPR model was established to correlate the corrosion inhibition efficiency of pyridazine derivatives with a range of electronic and structural properties. nih.gov The descriptors used in this model included:

E_HOMO (highest occupied molecular orbital energy)

E_LUMO (lowest unoccupied molecular orbital energy)

Energy gap (E_L-H)

Dipole moment (μ)

Hardness (η)

Softness (σ)

Logarithm of the partition coefficient (Log P)

These descriptors help to quantify different aspects of the molecule's electronic structure, polarity, and lipophilicity, which in turn influence its interaction with a surface or a biological target.

In another study, a 3D-QSAR analysis using Comparative Molecular Field Analysis (CoMFA) was performed on a series of 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives to understand their structure-activity relationships as antitumor agents. nih.gov The CoMFA method generates 3D contour maps that visualize the regions around the aligned molecules where steric and electrostatic fields are correlated with biological activity. These maps can then be used to guide the rational design of new derivatives with enhanced potency. nih.gov

The general approach for building a QSAR/QSPR model involves several key steps:

Data Set Preparation: A series of compounds with known activities or properties is selected.

Descriptor Calculation: A large number of molecular descriptors (topological, electronic, steric, etc.) are calculated for each compound.

Feature Selection: Statistical methods are used to select the most relevant descriptors that correlate with the observed activity.

Model Building: A mathematical model (e.g., multiple linear regression, partial least squares) is constructed to relate the selected descriptors to the activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. mdpi.comnih.gov

The table below lists some of the common descriptors used in QSAR/QSPR studies of heterocyclic compounds and their significance.

Descriptor Type Example Descriptor Physicochemical Significance
Electronic HOMO/LUMO energies, Dipole momentRelates to the reactivity and polarity of the molecule.
Steric Molecular volume, Surface areaDescribes the size and shape of the molecule, which is important for receptor fitting.
Topological Randic index, Wiener indexEncodes information about the connectivity and branching of the molecule.
Hydrophobic Log PMeasures the lipophilicity of the compound, which affects its membrane permeability and distribution.

These modeling techniques provide a powerful framework for understanding the SAR and SPR of this compound and its derivatives, facilitating the design of new compounds with improved biological profiles.

Advanced Applications in Chemical and Material Sciences

Utilization in Ligand Design for Coordination Chemistry

The molecular architecture of 2-(6-Chloropyridazin-3-yl)phenol makes it an excellent candidate for ligand design in coordination chemistry. The presence of a phenolic hydroxyl group and a nitrogen atom within the pyridazine (B1198779) ring allows it to act as a bidentate chelating agent, forming stable complexes with various metal ions. The coordination can occur through the deprotonated phenolic oxygen and one of the pyridazine nitrogen atoms, creating a stable six-membered chelate ring.

The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on both the phenol (B47542) and pyridazine rings. The chloro-substituent on the pyridazine ring, being electron-withdrawing, can influence the electron density on the nitrogen atoms, thereby affecting the coordination strength and the electrochemical properties of the metal complex.

While specific studies on the coordination complexes of this compound are not extensively documented, the broader class of pyridyl-phenol ligands has been shown to form stable complexes with a range of transition metals. nih.gov These complexes have been investigated for their interesting photophysical and magnetic properties. The structural features of this compound suggest its potential to form similar, if not more functionally diverse, coordination compounds.

Table 1: Potential Coordination Modes of this compound

Coordination Site 1Coordination Site 2Potential Metal IonsResulting Chelate Ring Size
Phenolic OxygenPyridazine Nitrogen (N2)Transition metals (e.g., Cu(II), Ni(II), Co(II))6-membered

Role in the Development of New Catalytic Systems

The development of novel catalytic systems is a cornerstone of modern chemistry, and ligands play a crucial role in determining the activity and selectivity of metal-based catalysts. Coordination complexes derived from this compound have the potential to be employed as catalysts in various organic transformations.

The combination of a "hard" oxygen donor from the phenol and a "borderline" nitrogen donor from the pyridazine ring allows for the stabilization of various oxidation states of the coordinated metal center, a key feature for many catalytic cycles. For instance, copper complexes of similar pyridyl-phenol ligands have been explored for their catalytic activity in oxidation reactions. nih.gov

Furthermore, the chloro group on the pyridazine ring offers a handle for further functionalization. This allows for the attachment of the catalytic complex to a solid support, facilitating catalyst recovery and reuse, a key principle of green chemistry. While direct catalytic applications of this compound complexes are yet to be extensively reported, the structural analogy to known catalytic systems suggests a promising area for future research. mdpi.com

Integration into Novel Heterocyclic Systems for Functional Material Research

The reactivity of this compound makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These larger, polycyclic structures often exhibit unique photophysical properties, making them suitable for applications in functional materials.

Synthesis of Fused Pyridazine Derivatives (e.g., Pyrido[3',2':4,5]imidazo[1,2-b]pyridazine)

One of the significant applications of chloropyridazine derivatives is in the synthesis of fused heterocyclic systems like imidazo[1,2-b]pyridazines. These scaffolds are of great interest due to their diverse biological activities. umich.edu A plausible synthetic route to a related fused system, pyrido[3',2':4,5]imidazo[1,2-b]pyridazine, can be envisioned starting from this compound.

A common strategy involves the reaction of a 3-amino-6-chloropyridazine (B20888) derivative with an appropriate cyclizing agent. While the direct conversion of this compound to an amino derivative and subsequent cyclization is a potential pathway, a more established method involves the use of 3-amino-6-chloropyridazine as the starting material. mdpi.com The phenolic moiety in the target compound could be introduced before or after the formation of the fused ring system. The synthesis of various imidazo[1,2-b]pyridazine (B131497) derivatives has been reported, highlighting the versatility of the chloropyridazine precursor. umich.edu

Design of Fluorescent Probes and Sensors

Pyridazine-based compounds are known to exhibit fluorescence, and their emission properties can be modulated by the introduction of different functional groups. The this compound scaffold is a promising platform for the design of fluorescent probes and sensors.

The phenolic hydroxyl group serves as a convenient site for derivatization. For example, it can be functionalized with a receptor unit capable of selectively binding to a specific analyte (e.g., a metal ion or a biologically relevant molecule). Upon binding, a change in the fluorescence properties of the molecule, such as an increase or decrease in intensity or a shift in the emission wavelength, can be observed. This "turn-on" or "turn-off" response forms the basis of a fluorescent sensor. While specific fluorescent probes based on this compound are not widely reported, the general principles of probe design using phenolic and pyridazine moieties are well-established. nih.govnih.gov

Table 2: Potential Functionalization of this compound for Sensor Applications

Functionalization SiteReagent/Reaction TypePotential Analyte
Phenolic -OHEtherification with a recognition moietyMetal ions, anions, biomolecules
Pyridazine Ring (Cl)Nucleophilic substitutionIntroduction of fluorophores or binding sites

Precursor for Advanced Organic Synthesis Intermediates

The presence of two distinct reactive sites—the chlorine atom on the pyridazine ring and the hydroxyl group of the phenol—makes this compound a valuable precursor for a variety of advanced organic synthesis intermediates.

The chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups, such as amines, alkoxides, and thiolates. This reaction is a powerful tool for building molecular complexity. For instance, reaction with various amines can lead to the synthesis of a library of aminopyridazine derivatives. nih.gov

Simultaneously, the phenolic hydroxyl group can undergo O-alkylation or O-acylation, providing another avenue for diversification. The ability to selectively react at either of these positions, or to perform sequential reactions, opens up a vast chemical space for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Future Research Directions and Unaddressed Areas

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The current synthesis of 2-(6-Chloropyridazin-3-yl)phenol provides a foundation for the creation of its derivatives. However, the future of chemical manufacturing hinges on the adoption of green and sustainable practices. Research in this area should focus on novel synthetic strategies that improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.

Recent advancements in the synthesis of pyridazine (B1198779) derivatives have highlighted several promising avenues. For instance, the application of green chemistry tools such as microwave-assisted synthesis and grinding techniques has been shown to be effective for preparing pyridazinone derivatives. ekb.eg These methods offer the potential for reduced reaction times and energy consumption compared to conventional heating. Furthermore, the development of metal-free synthetic protocols, such as the aza-Diels-Alder reaction of 1,2,3-triazines, presents a sustainable alternative to traditional metal-catalyzed cross-coupling reactions. organic-chemistry.org Catalyst-free tandem reactions, including hydroamination–aromatic substitution sequences, also represent a promising strategy for the efficient synthesis of fused pyridazine systems. acs.org

Future research could explore the adaptation of these sustainable methodologies to the synthesis of this compound. A comparative analysis of these emerging techniques against the current synthetic routes would be invaluable in identifying more eco-friendly and economically viable production methods.

Table 1: Comparison of Conventional and Green Synthetic Methods for Pyridazine Derivatives

MethodAdvantagesDisadvantagesPotential Applicability to this compound
Conventional Heating Established and well-understood procedures.Often requires longer reaction times and higher energy consumption. May use hazardous solvents.Current baseline for comparison.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, often higher yields. wisdomlib.orgRequires specialized equipment. Scale-up can be a challenge.High potential for improving the efficiency of the core synthesis.
Grinding (Mechanochemistry) Solvent-free or uses minimal solvent, energy-efficient. ekb.egMay not be suitable for all reaction types.Could offer a greener alternative for specific reaction steps.
Metal-Free Catalysis (e.g., Aza-Diels-Alder) Avoids the use of expensive and potentially toxic metal catalysts. organic-chemistry.orgMay have a more limited substrate scope than metal-catalyzed reactions.A promising area for fundamental research into novel synthetic pathways.
Catalyst-Free Tandem Reactions High atom economy, reduces the number of purification steps. acs.orgCan be challenging to optimize.Could lead to more streamlined and efficient multi-step syntheses of derivatives.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

While derivatives of this compound have been investigated for their affinity towards nicotinic acetylcholine (B1216132) receptors, the full spectrum of their biological activity remains largely uncharted. Future research should aim to identify novel biological targets and elucidate the mechanistic pathways through which this compound and its analogues exert their effects.

The pyridazine scaffold is a versatile pharmacophore found in a variety of biologically active compounds. For example, pyrazolo[3,4-d]pyridazinone derivatives have been identified as selective inhibitors of discoidin domain receptor 1 (DDR1), a target for inflammatory bowel disease. acs.orgnih.gov Other pyridazine derivatives have shown promise as antiviral agents, specifically against the Hepatitis A virus. nih.govnih.gov These findings suggest that the this compound core could serve as a starting point for the discovery of agents with activity against a range of other targets, such as kinases, viral proteins, or other receptor families.

Mechanistic studies are also a critical unaddressed area. A deeper understanding of how the structural features of this compound and its derivatives influence their biological activity is needed. Mechanistic investigations, potentially employing techniques like surface-enhanced Raman spectroelectrochemistry, could reveal details about reaction intermediates and the influence of the chemical environment on the compound's behavior. nih.gov Such studies would be invaluable for the rational design of more potent and selective next-generation compounds.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical research. These powerful computational tools can be leveraged to accelerate the identification of promising new compounds and to predict their properties, thereby reducing the time and cost associated with traditional experimental approaches.

For this compound, AI and ML could be applied in several key areas. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of its derivatives with their biological activities. ijcit.comresearchgate.net This would enable the in silico screening of virtual libraries of new analogues, prioritizing those with the highest predicted potency and selectivity for synthesis and experimental testing.

Furthermore, deep learning models have been successfully used to design novel kinase inhibitors based on a pyridazinone scaffold. acs.orgnih.gov A similar approach could be employed to generate new analogues of this compound with tailored activity against specific biological targets. By training these models on existing data for pyridazine derivatives and their known biological activities, it would be possible to explore a vast chemical space and identify novel structures with high potential. nih.gov

Design of Next-Generation Analogues with Tailored Research Applications

The core structure of this compound offers a versatile platform for the design of next-generation analogues with specific research applications. By systematically modifying the substituents on both the pyridazine and phenol (B47542) rings, it is possible to fine-tune the compound's physicochemical and biological properties.

Future research should focus on the synthesis of novel fused pyridazine and pyrimido-pyridazine derivatives. mdpi.comtandfonline.comnih.gov The creation of such polycyclic systems could lead to compounds with unique three-dimensional shapes and electronic properties, potentially enabling them to interact with biological targets in novel ways. The synthesis of a diverse library of such analogues would provide a valuable resource for screening against a wide range of biological targets, including those involved in cancer and infectious diseases. nih.govnih.gov

The development of new synthetic strategies, as discussed in section 8.1, will be crucial for enabling the efficient and versatile production of these next-generation analogues. A particular focus should be placed on developing synthetic routes that allow for the late-stage diversification of the core structure, facilitating the rapid generation of a wide array of derivatives for biological evaluation. acs.org

Investigation into the Environmental Fate and Interactions in Non-Biological Systems (excluding ecotoxicity)

The environmental degradation of pyridines and their derivatives can occur through both abiotic and biotic pathways. researchgate.net For chloropyridazines, photocatalytic degradation is a potential route of transformation. nih.gov The presence of the chlorine substituent and the nitrogen atoms in the pyridazine ring will influence the compound's susceptibility to photodegradation and other abiotic degradation processes. Studies on the degradation of related compounds, such as chlorotriazine pesticides, have shown that factors like the presence of humic acids can significantly impact their environmental persistence. nih.gov

Future research should focus on systematic studies of the photodegradation and hydrolysis of this compound under various environmental conditions. Investigating the influence of factors such as pH, temperature, and the presence of natural organic matter will be crucial for developing a predictive model of its environmental fate. Identifying the primary degradation products is also a critical step in assessing the full environmental impact of this compound. While the biodegradation of pyridines has been studied, the specific pathways for chloropyridazines are less understood and warrant further investigation. asm.orgnih.govtandfonline.com

Q & A

Q. What are the common synthetic routes for preparing 2-(6-Chloropyridazin-3-yl)phenol?

  • Methodological Answer : A typical synthesis involves condensation reactions using 3,6-dichloropyridazine as a starting material. For example, reacting 3,6-dichloropyridazine with sodium salts of phenolic derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 6–12 hours. Subsequent hydrolysis and purification via column chromatography yield the target compound . Key steps include:
  • Nucleophilic substitution : Replacement of the 6-chloro group in 3,6-dichloropyridazine with a phenoxide ion.
  • pH control : Maintaining basic conditions (pH 9–11) to deprotonate the phenol moiety and facilitate substitution.
  • Validation : Confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry.

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 or CDCl3 to assign aromatic protons (δ 7.2–8.5 ppm) and carbons. The chloro-substituted pyridazine ring shows distinct splitting patterns .
  • Infrared (IR) Spectroscopy : Identify O–H (3200–3600 cm1^{-1}), C–Cl (550–750 cm1^{-1}), and aromatic C=C (1450–1600 cm1^{-1}) stretches.
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 227.03 for C10_{10}H7_7ClN2_2O) .
  • Elemental Analysis : Validate stoichiometry (e.g., C: 52.99%, H: 3.11%, N: 12.35%, Cl: 15.63%) .

Q. How can researchers optimize reaction yields for halogen-substituted pyridazine derivatives?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of phenolic oxygen.
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics.
  • Temperature control : Avoid exceeding 110°C to prevent decomposition of the pyridazine ring .

Advanced Research Questions

Q. How can contradictions in X-ray crystallographic data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in unit cell parameters or hydrogen bonding patterns may arise from polymorphism or twinning. To address this:
  • Refinement tools : Use SHELXL for high-resolution data refinement, applying TWIN and BASF commands to model twinned crystals .
  • Hydrogen bonding analysis : Apply graph set analysis (e.g., Etter’s rules) to categorize patterns (e.g., R22(8)R_2^2(8) motifs) and validate intermolecular interactions .
  • Comparative studies : Cross-reference with structurally analogous compounds, such as dihydroxo-bridged diuranyl complexes, to identify consistent bonding motifs .

Q. What mechanistic insights explain regioselectivity in substitution reactions at the chloropyridazine ring?

  • Methodological Answer : The 6-chloro group is more reactive than the 3-position due to:
  • Electronic effects : Electron-withdrawing Cl at position 6 activates the ring for nucleophilic attack at position 3.
  • Steric factors : Bulky substituents on the phenol moiety favor substitution at the less hindered 6-position.
    Experimental validation:
  • Kinetic studies : Monitor reaction progress via 19F^{19}F-NMR (if fluorinated analogs are used) to track substitution rates .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict charge distribution and transition states .

Q. How should researchers address discrepancies in NMR data for tautomeric forms of this compound?

  • Methodological Answer : Tautomerism between enol and keto forms can cause split peaks or shifting signals. Strategies include:
  • Variable-temperature NMR : Conduct experiments at 25°C and −40°C to slow tautomeric interconversion and resolve split signals.
  • Deuteration studies : Exchange labile protons with D2_2O to identify exchangeable hydroxyl protons.
  • 2D NMR : Use 1H^1H-13C^{13}C HSQC to correlate tautomeric proton environments with carbon signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.